4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde

Antiproliferative A549 lung carcinoma

4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde (CAS 741252-05-1) is a Mannich-base-derived small molecule with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol. The compound features a benzaldehyde core substituted at the 4-position with a hydroxyl group and at the 3-position with a 4-methylpiperazin-1-ylmethyl moiety.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 741252-05-1
Cat. No. B3152640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
CAS741252-05-1
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=CC(=C2)C=O)O
InChIInChI=1S/C13H18N2O2/c1-14-4-6-15(7-5-14)9-12-8-11(10-16)2-3-13(12)17/h2-3,8,10,17H,4-7,9H2,1H3
InChIKeyRSGCVVRIRVIRDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde (CAS 741252-05-1): Chemical Identity and Core Structural Features for Procurement Decisions


4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde (CAS 741252-05-1) is a Mannich-base-derived small molecule with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . The compound features a benzaldehyde core substituted at the 4-position with a hydroxyl group and at the 3-position with a 4-methylpiperazin-1-ylmethyl moiety . It is commercially available as a versatile small-molecule scaffold with typical purity ≥95% . The compound exists in multiple salt forms, including the hydrochloride (CAS 1185304-64-6) and dihydrochloride (CAS 1909348-01-1), which offer differential solubility and handling characteristics relevant to downstream synthetic applications [1].

Why Generic Substitution of 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde (CAS 741252-05-1) Is Not Advised Without Comparative Data


In-class benzaldehyde-piperazine compounds cannot be treated as interchangeable because the simultaneous presence of the 4-hydroxy group ortho to the 3-(4-methylpiperazin-1-ylmethyl) substituent creates a unique hydrogen-bonding and metal-chelating pharmacophore that is absent in analogs lacking the hydroxyl group (e.g., 3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde, CAS 859850-88-7) . Furthermore, the N-methylpiperazine tertiary amine contributes distinct pKa and solubility properties compared to morpholine or piperidine congeners, directly affecting both synthetic reactivity and biological target engagement [1]. Quantitative evidence below demonstrates that these structural differences translate into measurable divergence in antiproliferative activity and target-binding profiles.

Quantitative Differentiation Evidence for 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde (CAS 741252-05-1) Against Structural Analogs


Antiproliferative Activity in A549 Lung Carcinoma Cells: 4-Methylpiperazinyl Substituent vs. Piperidine and Morpholine Analogs

In a controlled structure-activity relationship study of benzaldehyde derivatives, the 4-methylpiperazin-1-yl substituent (as present in the target compound scaffold) conferred an IC50 of 23.44 ± 3.32 μM against A549 lung carcinoma cells [1]. The piperidin-1-yl analog showed reduced potency (IC50 = 27.94 ± 13.79 μM), while the morpholin-4-yl analog was more potent (IC50 = 12.62 ± 14.76 μM). The reference drug gefitinib gave an IC50 of 8.58 ± 1.65 μM. All compounds were inactive against HepG2 cells (IC50 > 200 μM), demonstrating cell-line selectivity [1].

Antiproliferative A549 lung carcinoma structure-activity relationship

Falcipain-2 Inhibitory Activity: 2,4-Dihydroxy Analog vs. Target Mono-Hydroxy Scaffold

The 2,4-dihydroxy analog (2,4-dihydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde) was tested against recombinant falcipain-2 and showed an IC50 > 20,000 nM, indicating essentially no inhibitory activity [1]. This finding demonstrates that the addition of a second hydroxyl group at the 2-position abolishes falcipain-2 engagement. While direct data for the target mono-hydroxy compound (CAS 741252-05-1) against falcipain-2 are not available, the dihydroxy result establishes a clear structure-activity boundary: the single 4-hydroxy substitution pattern of the target compound is the minimally decorated scaffold from which further optimization can proceed without immediate loss of target engagement.

Falcipain-2 antimalarial cysteine protease structure-activity relationship

Differential Physicochemical Properties: Hydrogen-Bond Donor/Acceptor Capacity vs. Non-Hydroxylated Analog

The target compound (CAS 741252-05-1, C13H18N2O2, MW 234.29) possesses one hydrogen-bond donor (phenolic OH) and four hydrogen-bond acceptors (aldehyde O, phenolic O, two piperazine N atoms) . By contrast, the non-hydroxylated analog 3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde (CAS 859850-88-7, C13H18N2O, MW 218.30) has zero H-bond donors and only three H-bond acceptors . This difference in H-bond donor count (1 vs. 0) is a critical determinant of aqueous solubility, membrane permeability, and target-binding interactions, particularly for enzymes with hydrogen-bonding requirements in their active sites.

physicochemical hydrogen bonding solubility drug-likeness

Differential Reactivity of Piperazine vs. Piperidine and Morpholine Congeners in Cytotoxicity Assays

In a comparative cytotoxicity panel, compounds bearing a 4-methylpiperazin-1-yl substituent showed an IC50 of 23.44 ± 3.32 μM in A549 cells, compared to 27.94 ± 13.79 μM for the piperidin-1-yl analog and 12.62 ± 14.76 μM for the morpholin-4-yl analog [1]. The 4-phenylpiperazin-1-yl analog gave 21.38 ± 14.39 μM, while the more lipophilic 4-(2-methylphenyl)piperazin-1-yl analog showed markedly enhanced potency at 3.79 ± 13.39 μM [1]. This rank-order demonstrates that the N-methylpiperazine moiety provides intermediate potency and that further N-aryl substitution can significantly enhance activity, establishing the target compound's 4-methylpiperazine as a balanced starting point for optimization.

piperazine piperidine morpholine cytotoxicity A549

Commercially Available Purity Specification: ≥95% with Defined Salt-Form Options

The target compound (free base, CAS 741252-05-1) is commercially supplied at ≥95% purity as a versatile small-molecule scaffold . The hydrochloride salt (CAS 1185304-64-6, MW 270.75 g/mol) and dihydrochloride salt (CAS 1909348-01-1, MW ~307.22 g/mol) are also available [1]. In contrast, the piperidine analog (4-hydroxy-3-(piperidin-1-ylmethyl)benzaldehyde, CAS 500859-97-2) is typically sourced at ≥98% purity from different suppliers . This difference in available purity grades (95% vs. 98%) and salt-form diversity is a practical procurement consideration for applications requiring specific solubility profiles or strict impurity thresholds.

purity salt form procurement hydrochloride

Highest-Confidence Research and Industrial Application Scenarios for 4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde (CAS 741252-05-1)


Medicinal Chemistry: Kinase Inhibitor Scaffold Optimization with Defined SAR Starting Point

The target compound serves as a core aldehyde building block for constructing kinase inhibitor candidates. The antiproliferative data from the Molecules 2018 study (IC50 = 23.44 ± 3.32 μM, A549) establish a baseline for the 4-methylpiperazinyl substituent that can be systematically improved through N-aryl substitution (up to 6.2-fold potency gain observed with 2-methylphenyl substitution) [1]. The free aldehyde group enables condensation with hydrazines, amines, and active methylene compounds to generate diverse chemotypes including hydrazones, imines, and Knoevenagel adducts.

Antimalarial Drug Discovery: Minimal Pharmacophore for Falcipain-2-Targeted Libraries

The BindingDB data demonstrate that the 2,4-dihydroxy analog is inactive against falcipain-2 (IC50 > 20,000 nM), while the target compound retains the minimal 4-hydroxy substitution pattern [1]. This positions CAS 741252-05-1 as the leanest viable scaffold for synthesizing focused libraries targeting plasmodial cysteine proteases, where the aldehyde group may additionally function as a reversible covalent warhead for the catalytic cysteine residue.

Chemical Biology: HIF-1 Pathway Probe Development Using Benzaldehyde-Piperazine Scaffolds

Structurally related benzaldehyde-piperazine compounds have been characterized as hypoxia-inducible factor (HIF) pathway modulators. ER-400583-00, a small-molecule HIF-1α inhibitor with IC50 values of 3.7–7.9 nM in cellular assays, establishes the therapeutic relevance of this chemotype [1][2]. The target compound (CAS 741252-05-1), with its free aldehyde and phenolic hydroxyl groups, provides a synthetically tractable entry point for generating HIF-pathway probe molecules through modular derivatization.

Pharmaceutical Quality Control: Reference Standard for Drug Impurity Profiling

The target compound and its hydrochloride salt are designated for use as reference substances for drug impurity analysis [1]. Given that related 4-methylpiperazinyl benzaldehyde derivatives are known impurities of imatinib (Gleevec) [2], CAS 741252-05-1 is a relevant reference material for HPLC method development and validation in quality control laboratories monitoring piperazine-containing drug substances.

Quote Request

Request a Quote for 4-hydroxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.